4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-25-17-12-23(16-10-6-14(20)7-11-16)22-18(17)19(24)21-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUISVCUYLDBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the ethoxy group: This step involves the alkylation of the pyrazole ring with ethyl iodide or a similar reagent.
Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the carboxamide: This involves the reaction of the pyrazole derivative with an appropriate amine, such as p-toluidine, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs from the provided evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
N-Substituent Effects: Aromatic vs. Alkyl Groups: The 4-methylphenyl group in the target compound increases hydrophobicity compared to the 2-methoxyethyl group in , which may enhance membrane permeability but reduce aqueous solubility. Methoxybenzyl vs.
Electronic Modifications :
- Fluorine substitution (e.g., 4-fluorophenyl in the target vs. difluoromethyl in ) alters electron density, affecting binding to targets like kinases or GPCRs.
- Ethoxy groups (common in ) contribute to metabolic stability by resisting oxidative degradation compared to smaller alkoxy groups.
Biological Implications :
- The dihydro-pyrazole derivative in exhibits a saturated ring, which may reduce planarity and alter binding modes compared to the fully aromatic target compound.
- Compounds like and (c-Met inhibitors) suggest pyrazole-carboxamides may have applications in oncology, though specific data for the target compound are lacking.
Spectroscopic Data :
- IR spectra for the dihydro-pyrazole analog reveal characteristic NH (3319 cm⁻¹) and C=O (1688 cm⁻¹) stretches, which are likely shared with the target compound due to structural similarities.
Biological Activity
4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole core with ethoxy, fluorophenyl, and methylphenyl substituents. This unique arrangement enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) for related pyrazole derivatives has been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Properties
Compounds within the pyrazole class are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, thus modulating inflammatory pathways.
- Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, influencing processes such as pain and inflammation .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Substitution Reactions : Introduction of the ethoxy and other substituents via nucleophilic substitution.
- Amidation : Final formation of the carboxamide group through reaction with appropriate amines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide | Lacks ethoxy group | Different biological activities due to missing substituents |
| 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Lacks methylphenyl group | Affects binding affinity and pharmacokinetics |
| N-(4-methylphenyl)-1H-pyrazole-3-carboxamide | Lacks ethoxy and fluorophenyl groups | Influences pharmacokinetic properties |
Case Studies
Several case studies have explored the biological efficacy of pyrazole derivatives similar to this compound:
- Anti-inflammatory Study : A study comparing various pyrazole derivatives demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in vivo using carrageenan-induced edema models .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several pyrazoles, finding that certain derivatives had potent effects against resistant bacterial strains .
Q & A
Q. What are the key considerations in designing a synthesis route for 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide?
A robust synthesis route typically involves:
- Pyrazole ring formation via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Ethoxy group introduction through etherification (e.g., ethyl iodide with a base like K₂CO₃).
- Fluorophenyl and methylphenyl substitutions via nucleophilic aromatic substitution or coupling reactions .
Optimization requires controlling reaction conditions (temperature, solvent polarity) and purification using techniques like column chromatography. X-ray crystallography (e.g., SHELX programs) validates structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
- Mass spectrometry (HRMS) verifies molecular weight.
- X-ray diffraction resolves crystal packing and stereoelectronic effects, crucial for structure-activity relationship (SAR) studies .
- HPLC monitors synthetic intermediates for byproducts, ensuring ≥95% purity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Test against HER2/neu, PI3K/Akt pathways (common in breast and colon cancers) using cell viability assays (MTT) and Western blotting .
- Anti-inflammatory screening : Measure COX-2 inhibition in macrophage models .
Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) are critical for prioritizing lead candidates.
Advanced Research Questions
Q. How can researchers resolve contradictory data on kinase inhibition specificity across studies?
Conflicting results may arise from:
- Varied assay conditions (e.g., ATP concentrations in kinase assays).
- Off-target effects (e.g., unintended CDK1 interaction, as seen in oocyte maturation studies ).
Methodological solutions : - Biochemical vs. cellular assays : Compare purified enzyme activity with cell-based readouts.
- Proteome-wide profiling (e.g., kinome screens) identifies off-target binding .
- Structural docking studies (using PDB: 4Y72) clarify binding modes and guide SAR adjustments .
Q. What computational strategies optimize SAR for enhanced target selectivity?
- Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., fluorophenyl interactions with hydrophobic kinase pockets).
- Free energy perturbation (FEP) : Predict substituent effects on binding affinity (e.g., methylphenyl vs. methoxyphenyl groups) .
- ADMET prediction : Use tools like SwissADME to balance potency and pharmacokinetics, reducing attrition in preclinical stages .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
- Ethoxy groups enhance metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neurological targets.
- Fluorine atoms increase electronegativity, strengthening hydrogen bonds with kinase catalytic domains (e.g., HER2) .
Case study : Replacing ethoxy with methoxy in analogs reduced anticancer potency by 40%, highlighting steric and electronic constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
